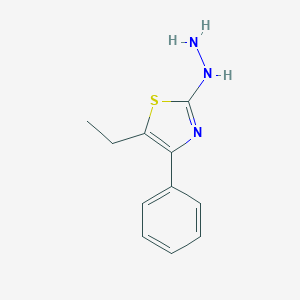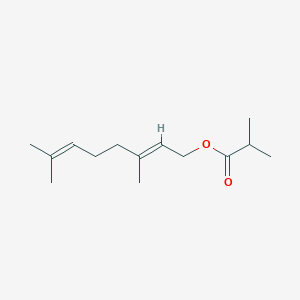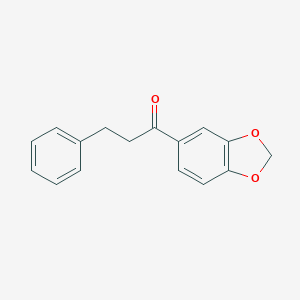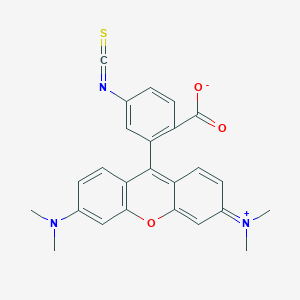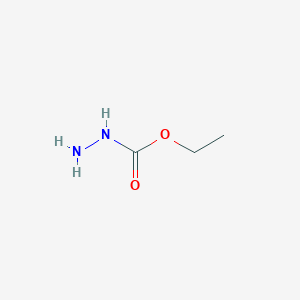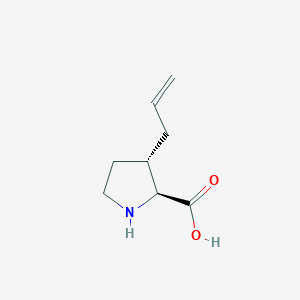
3-Allylproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allylproline is a non-proteinogenic amino acid that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields. This amino acid contains an allyl group attached to the proline ring, which makes it different from other amino acids.
Mecanismo De Acción
The mechanism of action of 3-Allylproline is not fully understood. However, it is believed to interact with enzymes and receptors in the body and modulate their activity. It has been shown to inhibit the activity of collagenase, an enzyme that breaks down collagen in the body. This inhibition can lead to increased collagen levels, which can be beneficial for wound healing and tissue repair.
Efectos Bioquímicos Y Fisiológicos
3-Allylproline has been shown to have several biochemical and physiological effects. It has been shown to increase collagen levels in the body, which can be beneficial for wound healing and tissue repair. It has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases such as arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Allylproline in lab experiments is its unique chemical structure, which can lead to the synthesis of peptides and proteins with improved stability and biological activity. Additionally, its potential use in drug design and development makes it an attractive compound for researchers. However, one of the limitations of using 3-Allylproline is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 3-Allylproline. One direction is the development of new methods for the synthesis of 3-Allylproline and its derivatives. Another direction is the study of its potential use in drug design and development. Additionally, the study of its mechanism of action and its effects on enzymes and receptors in the body can lead to the development of new therapies for various diseases. Finally, the study of its effects on collagen levels and tissue repair can lead to the development of new treatments for wound healing and tissue repair.
Métodos De Síntesis
The synthesis of 3-Allylproline involves the reaction of proline with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces 3-Allylproline as the main product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-Allylproline has been used in various scientific research studies due to its unique chemical structure and potential applications. It has been used as a building block for the synthesis of peptides and proteins with improved stability and biological activity. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, 3-Allylproline has been studied for its potential use in drug design and development.
Propiedades
Número CAS |
136880-96-1 |
|---|---|
Nombre del producto |
3-Allylproline |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2S,3S)-3-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h2,6-7,9H,1,3-5H2,(H,10,11)/t6-,7-/m0/s1 |
Clave InChI |
TWPAYONCYJOPLY-BQBZGAKWSA-N |
SMILES isomérico |
C=CC[C@H]1CCN[C@@H]1C(=O)O |
SMILES |
C=CCC1CCNC1C(=O)O |
SMILES canónico |
C=CCC1CCNC1C(=O)O |
Sinónimos |
3-allyl-L-proline 3-allylproline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



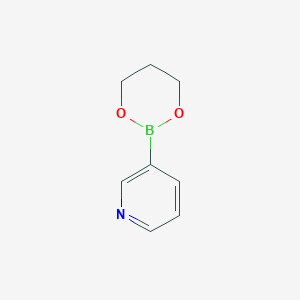
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)
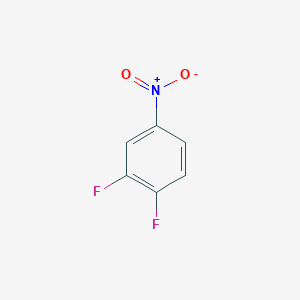
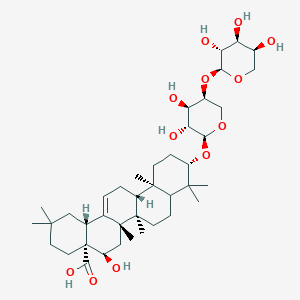
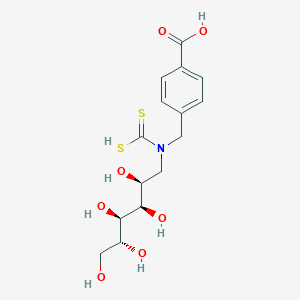
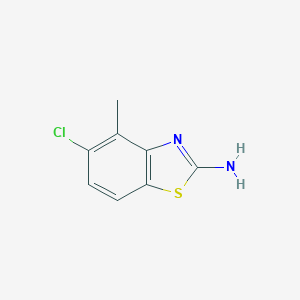
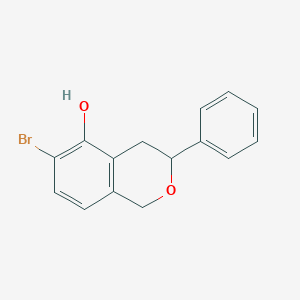
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
